molecular formula C24H27NO5 B2685922 3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 637751-90-7

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B2685922
CAS No.: 637751-90-7
M. Wt: 409.482
InChI Key: BFNVJYADLRVKND-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-4-one core One common approach is the condensation of 3,4-dimethoxyphenylacetic acid with salicylaldehyde under acidic conditions to form the chromen-4-one skeleton

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group at the 7-position can be oxidized to form a ketone.

  • Reduction: : The chromen-4-one core can be reduced to form a dihydrochromen-4-one derivative.

  • Substitution: : The piperidinylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Nucleophilic substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

  • Oxidation: : Formation of 7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one-7-one.

  • Reduction: : Formation of 7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-dihydrochromen-4-one.

  • Substitution: : Formation of derivatives with various nucleophiles replacing the piperidinylmethyl group.

Scientific Research Applications

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : It may be used as a probe to study biological systems, particularly those involving chromen-4-one derivatives.

  • Medicine: : Its biological activity could be explored for potential therapeutic uses, such as anti-inflammatory or antioxidant properties.

  • Industry: : It might be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. For example, if it acts as an antioxidant, it might neutralize free radicals through donation of hydrogen atoms. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other chromen-4-one derivatives or molecules with similar substituents. the presence of the piperidinylmethyl group and the specific positions of the hydroxyl and methoxy groups set it apart.

List of Similar Compounds

  • 3-(3,4-dimethoxyphenyl)propanoic acid

  • 7-hydroxy-2-methyl-4H-chromen-4-one

  • Piperidinylmethyl-substituted chromen-4-ones

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-15-22(16-7-10-20(28-2)21(13-16)29-3)23(27)17-8-9-19(26)18(24(17)30-15)14-25-11-5-4-6-12-25/h7-10,13,26H,4-6,11-12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNVJYADLRVKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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